嘧啶虫胺

概述

描述

嘧灭净是一种新型杀虫剂,属于吡啶偶氮甲碱类。它对吸食性害虫,如蚜虫、粉虱和叶蝉,具有高度的杀灭效果。嘧灭净以其高选择性、低哺乳动物毒性和对鸟类、鱼类和非目标节肢动物的安全而闻名。 由于其独特的作用机制和环境安全性,它被广泛用于害虫综合治理方案中 .

科学研究应用

嘧灭净具有广泛的科学研究应用:

化学: 嘧灭净被用作吡啶偶氮甲碱及其化学性质研究的模型化合物。

生物学: 它被用来研究吸食性害虫的取食行为和生理学。

医学: 正在进行研究,以探索嘧灭净及其衍生物的潜在药用价值。

作用机制

嘧灭净通过选择性影响昆虫的弦音感受器发挥作用。这些感受器参与控制关节位置和运动的感官反馈回路。嘧灭净破坏了这些感受器的正常功能,导致取食抑制,最终因饥饿而死亡。 该过程涉及的具体分子靶点和途径仍在研究中 .

生化分析

Biochemical Properties

Pymetrozine interacts with various biomolecules, leading to biochemical changes in honey bees . The specific activities of acetylcholinesterase (AChE), carboxylesterase, glutathione S-transferase (GST), and polyphenol oxidase (PPO) were measured in different tissues of surviving foragers after 24 h of treatment .

Cellular Effects

Pymetrozine has a significant impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . For example, it affects the activities of some P450 enzymes and increases hepatocellular proliferation .

Molecular Mechanism

The molecular mechanism of Pymetrozine’s action is not precisely determined. It appears to act by preventing insects from inserting their stylus into the plant tissue . This suggests that Pymetrozine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pymetrozine change over time. It is rapidly absorbed, with maximal blood concentrations achieved at 15 minutes and 4 hours, respectively . The labelled material is rapidly excreted via urine (50–75% in 24 hours) .

Dosage Effects in Animal Models

The effects of Pymetrozine vary with different dosages in animal models. For example, in honey bees, dinotefuran was extremely toxic, while pymetrozine was relatively less toxic (<25 % mortality at the recommended application rates) .

Metabolic Pathways

Pymetrozine is involved in various metabolic pathways. Absorbed Pymetrozine is extensively metabolized, with unmetabolized parent compound representing approximately 10% of the excreted radiolabel .

Transport and Distribution

Pymetrozine is widely distributed within cells and tissues. High concentrations of both triazine- and pyridine-labelled material were found in the liver and kidney .

Subcellular Localization

The subcellular localization of Pymetrozine is not precisely known. Given its wide distribution within cells and tissues, it is likely that Pymetrozine may be directed to specific compartments or organelles based on its interactions with various biomolecules .

准备方法

合成路线和反应条件

嘧灭净的制备涉及几个关键步骤:

酰肼反应: 碳酸二酯与水合肼反应生成羰基二酰肼。

缩合反应: 羰基二酰肼与 3-甲酰吡啶反应生成吡啶-3-基亚甲基羰基二酰肼。

工业生产方法

嘧灭净的工业生产通常包括:

酸水解: 乙酰氨基三嗪酮与酸在溶剂中进行酸水解,生成氨基三嗪酮甲酸酯和薄荷醋。

碱中和: 反应混合物用碱中和,得到游离的氨基三嗪酮。

化学反应分析

嘧灭净会发生各种化学反应,包括:

氧化: 嘧灭净在特定条件下可以被氧化,导致形成氧化产物。

还原: 嘧灭净的还原反应可以生成还原衍生物。

这些反应中常用的试剂和条件包括氧化剂、还原剂以及用于取代反应的各种亲核试剂。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。

相似化合物的比较

嘧灭净由于其特定的作用机制和对吸食性害虫的高选择性,在杀虫剂中是独一无二的。类似的化合物包括:

氟虫酰胺: 另一种具有类似作用机制但化学结构不同的杀虫剂。

吡氟喹唑: 一种同样靶向弦音器官但具有更广泛活性谱的化合物。

与这些化合物相比,嘧灭净以其对非目标生物的低毒性和适用于害虫综合治理方案而著称。

属性

CAS 编号 |

123312-89-0 |

|---|---|

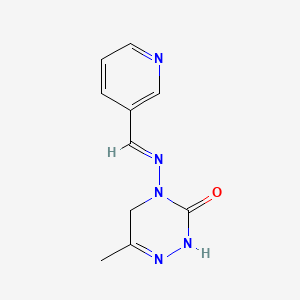

分子式 |

C10H11N5O |

分子量 |

217.23 g/mol |

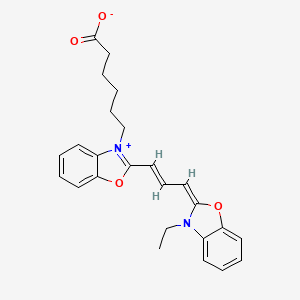

IUPAC 名称 |

6-methyl-4-[(Z)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one |

InChI |

InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16)/b12-6- |

InChI 键 |

QHMTXANCGGJZRX-SDQBBNPISA-N |

SMILES |

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |

手性 SMILES |

CC1=NNC(=O)N(C1)/N=C\C2=CN=CC=C2 |

规范 SMILES |

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |

颜色/形态 |

Colorless crystals |

密度 |

1.36 @ 20 °C |

熔点 |

217 °C |

Key on ui other cas no. |

123312-89-0 |

Pictograms |

Health Hazard |

保质期 |

Stable in air. |

溶解度 |

In ethanol, 2.25; in hexane <0.001 (both g/l @ 20 °C) In water, 290 mg/l @ 25 °C |

同义词 |

pymetrozine |

蒸汽压力 |

<3X10-8 mm Hg @ 25 °C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mode of action of Pymetrozin?

A1: While the precise mechanism remains unclear, research suggests Pymetrozin affects the nervous system of insects. Studies on the femoral chordotonal organ (fCO) in stick insects (Carausius morosus) demonstrate that Pymetrozin induces tonic activity in position- and velocity-sensitive neurons, rendering them unresponsive to stimuli over time []. This effect was observed regardless of fCO stimulation or pre-tension. Similar effects were seen in Drosophila melanogaster, impacting their locomotion [].

Q2: Which insect species are primarily affected by Pymetrozin?

A2: Pymetrozin demonstrates effectiveness against aphids, notably the black bean aphid (Aphis fabae) []. Research indicates it does not directly kill the aphids but causes leg and stylet extension, leading to immobilization and eventual death from starvation [].

Q3: Does Pymetrozin target specific ion channels in insects?

A3: Research suggests Pymetrozin does not directly target known mechanosensory ion channels like NompC, Nanchung, and Inactive in the Johnston's organ (a type of chordotonal organ) in Drosophila melanogaster []. This finding was corroborated in similar experiments on stick insects.

Q4: What is known about the chemical structure of Pymetrozin?

A4: Unfortunately, specific details about the molecular formula, weight, and spectroscopic data of Pymetrozin are not provided in the provided research papers.

Q5: Are there any concerns regarding Pymetrozin residues in crops?

A5: Research on cucumber (cv. Daminus) treated with Pymetrozin (Chess, WG50) at rates of 0.5 and 1.0 kg/ha showed a rapid decline in residue levels []. After three days, residues were minimal, and none were detected after four days, suggesting a low risk of significant residues in cucumbers [].

Q6: Is there evidence of insect resistance developing against Pymetrozin?

A6: While the provided research doesn't explicitly address Pymetrozin resistance, a study on a lambda-cyhalothrin-resistant strain of Bemisia tabaci (Genn) revealed no cross-resistance with Pymetrozin []. This suggests Pymetrozin might be a valuable tool for managing populations resistant to other insecticide classes.

Q7: How does Pymetrozin compare to other insecticides in integrated pest management programs?

A7: Research suggests Pymetrozin could be integrated into IPM strategies for whitefly control []. Its compatibility with the parasitoid Eretmocerus orientalis [] highlights its potential in biological control programs. A study on eggplant pests found Pymetrozin (Plenum 50WG) to be effective against sucking insects, with minimal impact on the predatory ladybird beetle compared to other insecticides [].

Q8: Are there any plant-based alternatives to Pymetrozin with similar efficacy?

A8: Studies compared the effects of Pymetrozin with botanical extracts like Fumaria parviflora, Teucrium polium, Calotropis procera, and Thymus vulgaris on Bemisia tabaci [, , , , ]. Results indicate that while these extracts demonstrate insecticidal properties, Pymetrozin exhibits comparable or, in some cases, greater efficacy in affecting whitefly biological parameters.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)